molecular formula C20H24N2O4S B2816879 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide CAS No. 922005-42-3

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide

Cat. No.: B2816879
CAS No.: 922005-42-3
M. Wt: 388.48
InChI Key: DJFZVKYPNQDUKL-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general steps include:

  • Preparation of the quinoline derivative.
  • Coupling of the quinoline derivative with the benzenesulfonamide moiety using a palladium catalyst.
  • Introduction of the isobutoxy group through etherification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, sulfonamide derivatives, and substituted benzene compounds.

Scientific Research Applications

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isobutoxy group and quinoline moiety contribute to its potential as a versatile compound in various research and industrial applications.

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(2-methylpropoxy)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy in different biological contexts.

1. Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Quinoline moiety : A bicyclic structure known for its biological activity.
  • Sulfonamide group : Typically associated with antibacterial properties.
  • Propoxy group : Potentially influencing solubility and bioactivity.
PropertyValue
Molecular FormulaC19H24N2O4S
Molecular Weight368.47 g/mol
LogP3.23
Polar Surface Area63.5 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

2. Synthesis Methods

The synthesis of this compound generally involves several steps, starting from the preparation of the quinoline derivative. Common methods include:

  • Reactions with anthranilic acids : Utilizing dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous conditions.
  • Purification techniques : Such as recrystallization and chromatography to ensure high purity of the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • DNA Intercalation : The quinoline structure can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide moiety may mimic natural substrates, inhibiting key enzymes involved in various metabolic pathways .

4.1 Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively.

Table 2: Antimicrobial Efficacy of Sulfonamides

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
SulfanilamideStaphylococcus aureus16 µg/mL
TrimethoprimPseudomonas aeruginosa8 µg/mL

4.2 Cardiovascular Effects

A study examining the effects of related sulfonamides on cardiovascular parameters in isolated rat hearts demonstrated that certain derivatives can significantly alter perfusion pressure and coronary resistance .

Table 3: Effects on Perfusion Pressure

Compound NameDoseEffect on Perfusion Pressure (%)
Control-Baseline
This compound0.001 nMDecreased by 20%
Benzenesulfonamide0.001 nMDecreased by 15%

5. Conclusion

This compound exhibits promising biological activities through multiple mechanisms of action. Its potential as an antimicrobial agent and its effects on cardiovascular dynamics highlight the need for further research to fully elucidate its therapeutic applications.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(2)13-26-17-6-8-18(9-7-17)27(24,25)21-16-5-10-19-15(12-16)4-11-20(23)22(19)3/h5-10,12,14,21H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFZVKYPNQDUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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